molecular formula C8H11BrN4 B6259507 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide CAS No. 1365836-55-0

2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide

Cat. No.: B6259507
CAS No.: 1365836-55-0
M. Wt: 243.1
InChI Key:
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Description

2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and is often used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. The hydrobromide salt form can also influence the compound’s solubility and stability, making it suitable for specific applications .

Properties

CAS No.

1365836-55-0

Molecular Formula

C8H11BrN4

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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